1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . This compound features a cyclopropane ring substituted with a cyclobutyl group and an aldehyde functional group, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with 1-methylcyclobutylmagnesium bromide in the presence of a palladium catalyst . The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Wissenschaftliche Forschungsanwendungen
1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of cyclopropane-containing compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The cyclopropane ring may also interact with hydrophobic pockets in proteins, influencing their conformation and function .
Vergleich Mit ähnlichen Verbindungen
1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde can be compared with other cyclopropane-containing compounds, such as:
Cyclopropylcarbinol: Similar structure but with a hydroxyl group instead of an aldehyde.
Cyclopropylmethylamine: Contains an amine group instead of an aldehyde.
Cyclopropylacetic acid: Features a carboxylic acid group instead of an aldehyde.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a cyclobutyl group, and an aldehyde functional group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H16O |
---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-[(1-methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-9(3-2-4-9)7-10(8-11)5-6-10/h8H,2-7H2,1H3 |
InChI-Schlüssel |
NNOQSXIKITXMAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1)CC2(CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.